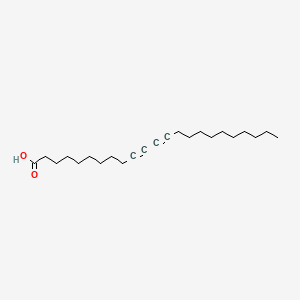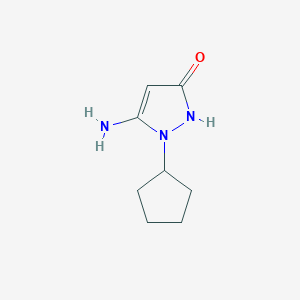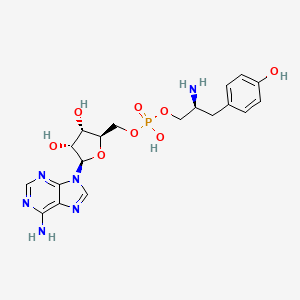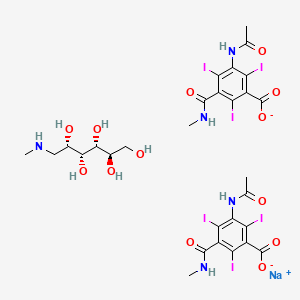
Aptpi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aptpi is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azide group attached to a phenyl ring, which is further connected to a dithiapentanimidate moiety. The presence of both azide and dithiapentanimidate groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aptpi typically involves multi-step organic reactions. One common method starts with the preparation of 4-azidophenyl derivatives, which are then subjected to further reactions to introduce the dithiapentanimidate group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like zinc triflate (Zn(OTf)2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aptpi undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Aptpi has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound’s azide group allows for bioorthogonal labeling and imaging of biomolecules in living cells.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Aptpi involves its ability to undergo click reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the efficient and selective formation of triazole rings, which can be used to link various molecular entities. The azide group acts as a reactive site, enabling the compound to interact with alkyne-functionalized molecules, leading to the formation of stable triazole linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), exhibit similar reactivity due to the presence of sulfur and nitrogen atoms.
Triazoles: Compounds like 1,2,3-triazole share the azide functionality and are used in similar click chemistry applications.
Thiazolidines: These compounds have a five-membered ring structure with sulfur and nitrogen atoms, similar to the dithiapentanimidate moiety
Uniqueness
Aptpi is unique due to the combination of its azide and dithiapentanimidate groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo click reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial settings.
Propriétés
Numéro CAS |
75221-90-8 |
|---|---|
Formule moléculaire |
C10H13ClN4OS2 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
methyl 3-[(4-azidophenyl)disulfanyl]propanimidate;hydrochloride |
InChI |
InChI=1S/C10H12N4OS2.ClH/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12;/h2-5,11H,6-7H2,1H3;1H |
Clé InChI |
WEDQPDUHMYSKDX-UHFFFAOYSA-N |
SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
SMILES canonique |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Synonymes |
APTPI methyl-5-(4-azidophenyl)-4,5-dithiapentanimidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)







